methyl 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate
Description
The compound methyl 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate (CAS: 439934-58-4) is a sulfonamide derivative featuring a thiophene core substituted with a sulfamoyl group, a phenyl ring, and a carbamoylmethyl moiety linked to a 3-fluoro-4-methylphenyl group. Its molecular formula is C₁₃H₁₂FNO₄S₂, with a molecular weight of 329.4 g/mol . The fluorine atom and methyl group on the aromatic ring enhance electronic effects and metabolic stability, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition (e.g., sulfonylurea receptors or kinase targets) .
Properties
IUPAC Name |
methyl 3-[[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S2/c1-14-8-9-15(12-17(14)22)23-19(25)13-24(16-6-4-3-5-7-16)31(27,28)18-10-11-30-20(18)21(26)29-2/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRIWANLXJDLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification using methanol and a carboxylic acid derivative.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting a sulfonyl chloride with an amine group.
Attachment of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced through a nucleophilic aromatic substitution reaction.
Final Coupling: The final coupling step involves connecting the thiophene ring with the sulfonamide linkage and the fluorinated aromatic ring under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 3-[(3-Fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS: 932520-41-7)
- Molecular Formula: C₁₈H₁₆FNO₄S₂
- Molecular Weight : 393.4 g/mol
- Ethyl ester instead of methyl ester, which may slow hydrolysis and extend half-life .
- Applications : Likely shares pharmacological targets but with altered pharmacokinetics due to increased lipophilicity.
Methyl 3-{[(4-Hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate (CAS: 150258-68-7)
- Molecular Formula : C₁₁H₁₁N₅O₆S₂
- Molecular Weight : 365.4 g/mol
- Key Differences :
- Applications : Agricultural use rather than medicinal, targeting plant acetolactate synthase.
Methyl 3-[(Methoxycarbonylmethyl)-sulfamoyl]thiophene-2-carboxylate (CAS: 106820-63-7)
- Molecular Formula : C₉H₁₀N₂O₆S₂
- Molecular Weight : 306.3 g/mol
- Key Differences :
- Applications : Intermediate in organic synthesis or a research chemical for structure-activity studies.
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Fluorine : The 3-fluoro group in the target compound enhances electronegativity and metabolic stability by blocking oxidation sites, a strategy validated in fluorinated drugs like ciprofloxacin .
- Methyl Ester vs.
- Triazine vs. Thiophene : Triazine-containing analogs (e.g., CAS 150258-68-7) exhibit herbicidal activity due to their affinity for plant enzymes, whereas thiophene derivatives are more common in mammalian targets .
Data Table: Comparative Overview
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Application |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₂FNO₄S₂ | 329.4 | 3-Fluoro-4-methylphenyl, phenyl | Pharmaceutical enzyme inhibition |
| Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | C₁₈H₁₆FNO₄S₂ | 393.4 | Benzothiophene, ethyl ester | Extended-release drugs |
| Methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}... | C₁₁H₁₁N₅O₆S₂ | 365.4 | Triazine, hydroxy | Herbicide |
| Methyl 3-[(methoxycarbonylmethyl)-sulfamoyl]thiophene-2-carboxylate | C₉H₁₀N₂O₆S₂ | 306.3 | Methoxycarbonylmethyl | Synthetic intermediate |
Biological Activity
Methyl 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with various functional groups, which are crucial for its biological activity. The molecular formula and structural details are essential for understanding its interactions at the molecular level.
| Property | Details |
|---|---|
| Molecular Formula | C16H18F1N2O4S1 |
| Molecular Weight | 354.39 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been documented to inhibit bacterial growth and exhibit antifungal activity. A study involving methyl thiophenes demonstrated their effectiveness against various pathogens, suggesting that this compound could possess similar properties.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives is well-established. This compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays have shown that related compounds can reduce prostaglandin synthesis, which is a marker of inflammation.
The proposed mechanism of action involves the inhibition of specific enzymes and pathways associated with inflammation and microbial growth. For instance, the compound may interact with the active sites of COX enzymes or bacterial ribosomes, thereby inhibiting their functions.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of thiophene derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the thiophene ring significantly enhanced antimicrobial potency, suggesting that this compound may follow a similar trend .
- Anti-inflammatory Activity : In another investigation reported in Pharmacology & Therapeutics, sulfonamide derivatives were tested for their ability to inhibit COX enzymes. The study found that certain modifications led to increased selectivity for COX-2, which is beneficial for reducing adverse effects commonly associated with non-selective inhibitors .
- Toxicity Assessment : A toxicity profile was established for related compounds in a study assessing drug-like properties using computational models. The findings indicated favorable safety margins for several derivatives, suggesting that this compound might also exhibit acceptable toxicity levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
